N-(3-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a cyclohexyl ring, a pyrrole moiety, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring is often introduced through a condensation reaction between an aldehyde and an amine, followed by cyclization.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting a thiol with a suitable electrophile.
Final Coupling with the Chlorophenyl Group: The final step involves coupling the chlorophenyl group with the intermediate product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while Lewis acids like aluminum chloride (AlCl3) can promote electrophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dechlorinated products
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating the biological activity of triazole and pyrrole derivatives.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Triazole and pyrrole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a potential lead for drug development.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, potentially inhibiting enzyme activity. The pyrrole moiety may interact with nucleic acids or proteins, affecting cellular processes. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-imidazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide
Uniqueness
The uniqueness of N-(3-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in biological systems compared to similar compounds.
Properties
Molecular Formula |
C20H22ClN5OS |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H22ClN5OS/c21-16-9-6-10-17(13-16)22-18(27)14-28-20-24-23-19(15-7-2-1-3-8-15)26(20)25-11-4-5-12-25/h4-6,9-13,15H,1-3,7-8,14H2,(H,22,27) |
InChI Key |
RKIREVMLMSEJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.